

BIBF0775 (Nintedanib): A Comparative Guide to Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of **BIBF0775**, a multi-targeted tyrosine kinase inhibitor, in comparison to other relevant kinase inhibitors. The information is intended to support research and drug development efforts by offering a clear perspective on the compound's target engagement and potential off-target effects.

Introduction to BIBF0775 (Nintedanib)

BIBF0775, also known as Nintedanib, is an orally available, small-molecule tyrosine kinase inhibitor. It is recognized as a triple angiokinase inhibitor, potently targeting the pro-angiogenic and pro-fibrotic pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1] Nintedanib competitively binds to the intracellular adenosine triphosphate (ATP) binding site of these receptors, which prevents autophosphorylation and blocks downstream signaling cascades that are crucial for fibroblast proliferation and migration.

Kinase Selectivity Profile of BIBF0775

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and safety profile. A comprehensive understanding of a compound's interactions across the human kinome can reveal not only its intended therapeutic targets but also potential off-target activities that could lead to adverse effects or provide opportunities for drug repurposing.





Primary Targets of BIBF0775

BIBF0775 demonstrates potent inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and fibrosis. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

Kinase Target	IC50 (nM)
VEGFR1 (Flt-1)	34
VEGFR2 (KDR)	13
VEGFR3 (Flt-4)	13
FGFR1	69
FGFR2	37
FGFR3	108
PDGFRα	59
PDGFRβ	65

Data compiled from publicly available sources.[1][2]

Broader Kinase Panel Profiling

To provide a more comprehensive view of its selectivity, **BIBF0775** has been profiled against large panels of kinases using technologies such as KINOMEscan[™]. This competition binding assay measures the ability of a compound to displace a ligand from the active site of over 450 human kinases.

In a KINOMEscan[™] assay, at a concentration of 100 nM, Nintedanib was found to bind to 50 kinases.[3] This indicates a degree of polypharmacology, which is common for many kinase inhibitors.

Comparison with Alternative Kinase Inhibitors

To contextualize the selectivity profile of **BIBF0775**, it is useful to compare it with other kinase inhibitors that target similar pathways.



Comparison with Imatinib

Imatinib is another multi-targeted tyrosine kinase inhibitor. A comparison of the kinase binding profiles of Nintedanib and Imatinib at a concentration of 100 nM revealed that Imatinib bound to 12 kinases, while Nintedanib bound to 50.[3] When considering therapeutically relevant concentrations (KD < Cmax), Nintedanib was found to bind to 44 kinases, whereas Imatinib bound to 34 kinases.[3] Notably, 14 kinases, including PDGFR α , PDGFR β , and VEGFR2, were targeted by both compounds, suggesting partially overlapping inhibition profiles.[3]

Comparison with other VEGFR/PDGFR Inhibitors

Other clinically relevant multi-kinase inhibitors targeting VEGFR and PDGFR include Sunitinib and Sorafenib. While a direct head-to-head comparison across the same comprehensive kinase panel is not readily available in a single public source, individual studies have characterized their selectivity. For instance, one study indicated that Sunitinib inhibited more kinases than Pazopanib and Sorafenib at potencies within 10-fold of VEGFR-2.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies for assessing kinase inhibitor selectivity. Below are detailed descriptions of the key experimental protocols.

KINOMEscan[™] Competition Binding Assay

This assay platform provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates greater binding affinity of the compound for the kinase.

Experimental Workflow:

Kinase Preparation: Kinases are expressed, typically in HEK-293 cells or as fusions to T7
phage, and tagged with a unique DNA barcode.

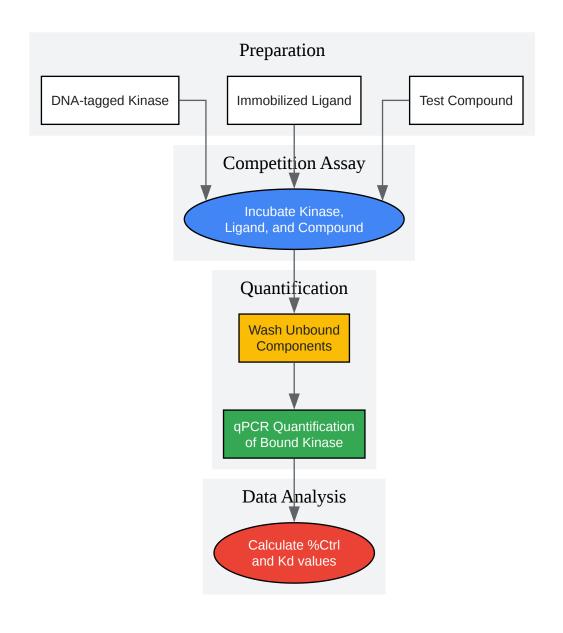






- Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together to allow for binding to reach equilibrium.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
- Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) are then calculated from the dose-response curves.





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KINOMEscan™ Experimental Workflow

Radiometric Kinase Activity Assay (Filter Binding)

This is a classic and widely used method to directly measure the catalytic activity of a kinase and the inhibitory effect of a compound.[4][5]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[4][6] The phosphorylated



substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.[7]

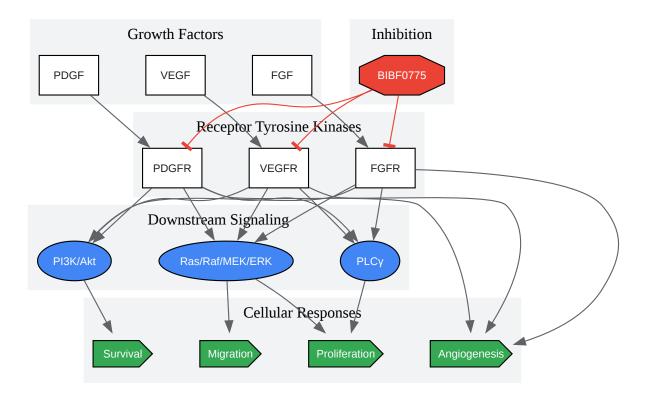
Experimental Workflow:

- Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, the peptide or protein substrate, cofactors (e.g., Mg²⁺), and the test compound at various concentrations.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The reaction is allowed to proceed for a defined period at a specific temperature.
- Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction
 mixture is spotted onto a phosphocellulose filter paper or membrane that binds the substrate.
- Washing: The filter is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.[7]
- Quantification: The amount of radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.
- Data Analysis: The kinase activity is calculated based on the amount of incorporated phosphate. For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways Targeted by BIBF0775

BIBF0775 exerts its therapeutic effects by simultaneously inhibiting multiple key signaling pathways involved in tumor angiogenesis and fibrosis.





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BIBF0775 Target Signaling Pathways

Conclusion

BIBF0775 (Nintedanib) is a potent multi-targeted kinase inhibitor with primary activity against VEGFR, FGFR, and PDGFR. Kinome-wide profiling reveals that it interacts with a broader set of kinases, a characteristic shared by many clinically effective kinase inhibitors. The comparison with other inhibitors like Imatinib highlights both overlapping and distinct target profiles, which may contribute to their differential therapeutic applications and side-effect profiles. The detailed experimental protocols provided herein offer a basis for the design and interpretation of further studies on **BIBF0775** and other kinase inhibitors. A thorough understanding of the kinase selectivity profile is paramount for the rational development of targeted cancer therapies and for managing their clinical use.



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